(S)-1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride is a chiral amine compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 6 positions, and an ethanamine group attached to the phenyl ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dimethoxybenzaldehyde.
Reductive Amination: The aldehyde group of 2,6-dimethoxybenzaldehyde is subjected to reductive amination using an appropriate amine source, such as (S)-1-phenylethylamine, in the presence of a reducing agent like sodium triacetoxyborohydride.
Formation of Hydrochloride Salt: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction conditions ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (S)-1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The methoxy groups and the chiral center play crucial roles in determining the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activities.
2,6-Dimethoxyphenethylamine: A structurally related compound with different substitution patterns on the phenyl ring.
1-(2,6-Dimethoxyphenyl)propan-2-amine: A compound with an additional carbon in the alkyl chain, leading to different chemical and biological properties.
Uniqueness
(S)-1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride is unique due to its specific chiral configuration and the presence of methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
(S)-1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride, also known as 2C-D, is a compound that has garnered attention due to its psychoactive properties and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1956437-80-1
- Molecular Formula : C11H16ClN2O2
- Molecular Weight : 232.71 g/mol
The compound features a dimethoxy-substituted phenyl ring attached to an ethanamine moiety, which is critical for its biological interactions.
This compound primarily acts as a serotonergic agent , influencing serotonin receptors in the brain. Its affinity for the 5-HT2A receptor is particularly significant, as this receptor is associated with various neuropsychiatric effects.
Receptor Interaction
- 5-HT2A Receptor Agonism : The compound exhibits agonistic activity at the 5-HT2A receptor, which is implicated in mood regulation and perception alterations.
- Dopaminergic Activity : Preliminary studies suggest it may also interact with dopaminergic pathways, potentially contributing to its psychoactive effects.
Biological Activity
The biological activities of this compound can be categorized into several key areas:
Psychoactive Effects
Research indicates that this compound can induce hallucinogenic effects , similar to other compounds in the phenethylamine class. Users report altered sensory perceptions and changes in thought processes.
Neuroprotective Properties
Studies have suggested that compounds with similar structures may exhibit neuroprotective effects. This could be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its safety and efficacy:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : Widely distributed throughout body tissues; crosses the blood-brain barrier.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Excreted through urine; metabolites include hydroxylated forms of the parent compound.
Case Study 1: Toxicological Analysis
A notable case involved a young adult who experienced severe adverse effects after ingestion of this compound. Toxicological analysis revealed elevated levels of the compound in biological samples, indicating significant systemic absorption. Symptoms included agitation and hallucinations, leading to emergency medical intervention.
Table 1: Summary of Biological Effects
Properties
IUPAC Name |
(1S)-1-(2,6-dimethoxyphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7(11)10-8(12-2)5-4-6-9(10)13-3;/h4-7H,11H2,1-3H3;1H/t7-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXUVOAXVRXVQT-FJXQXJEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1OC)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC=C1OC)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.